Cyclocarioside J

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

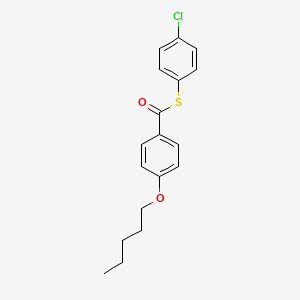

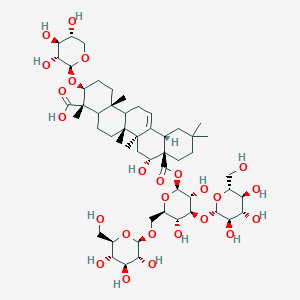

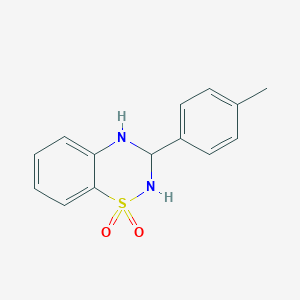

Cyclocarioside J is a dammarane-type triterpenoid glycoside isolated from the leaves of Cyclocarya paliurus, a rare plant species native to China. This compound has garnered significant interest due to its potential medicinal properties, particularly in the treatment of metabolic disorders such as diabetes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclocarioside J is typically isolated from the leaves of Cyclocarya paliurus using various chromatographic techniques. The structure of this compound has been elucidated using advanced spectroscopic methods, including ESI-MS, HR-ESI-MS, (1)H NMR, (13)C NMR, and 2D NMR techniques such as (1)H-(1)H COSY, HMBC, HMQC, and NOESY .

Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the extraction process from Cyclocarya paliurus leaves involves solvent extraction followed by purification using chromatographic methods. The optimization of these processes for large-scale production remains an area of ongoing research .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclocarioside J undergoes various chemical reactions, including glycosylation and hydrolysis. The compound’s structure allows it to participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions: The isolation and structural elucidation of this compound involve reagents such as methanol, chloroform, and water for extraction, and various chromatographic solvents for purification. The conditions for these reactions are typically mild, involving room temperature and atmospheric pressure .

Major Products Formed: The primary product formed from the reactions involving this compound is the compound itself, isolated in its pure form. Further chemical modifications can yield derivatives with potentially enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Cyclocarioside J has been the subject of extensive scientific research due to its potential therapeutic benefits. Some of its notable applications include:

Wirkmechanismus

Cyclocarioside J exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the enzyme 11β-HSD1, which plays a crucial role in regulating intracellular cortisol levels. This inhibition is a key mechanism by which this compound exerts its hypoglycemic and hypolipidemic effects . Additionally, the compound’s interaction with various signaling pathways, including the PI3K/AKT and MAPK pathways, contributes to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Cyclocarioside J is part of a family of dammarane-type triterpenoid saponins found in Cyclocarya paliurus. Similar compounds include Cyclocarioside I, Cyclocarioside II, Cyclocarioside III, Cyclocarioside Q, and Cyclocaric acid B . These compounds share a common triterpenoid backbone but differ in their glycosylation patterns and side chains. This compound is unique due to its specific glycosylation at the 3β, 12β, and 25 positions, which contributes to its distinct biological activities .

Conclusion

This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject of ongoing research, with promising applications in medicine, chemistry, and beyond.

Eigenschaften

Molekularformel |

C35H58O9 |

|---|---|

Molekulargewicht |

622.8 g/mol |

IUPAC-Name |

3-[(3S,3aR,4R,6S,7S,9aR,9bR)-3-[(2S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C35H58O9/c1-19(2)21-9-14-33(6)26(32(21,5)13-12-27(38)39)17-25(44-31-30(41)29(40)24(37)18-43-31)28-22(10-15-34(28,33)7)35(8,42)16-11-23(36)20(3)4/h21-26,28-31,36-37,40-42H,1,3,9-18H2,2,4-8H3,(H,38,39)/t21-,22-,23?,24-,25+,26?,28-,29-,30+,31-,32-,33+,34+,35-/m0/s1 |

InChI-Schlüssel |

SYJANXXYMFAOTM-JIVVJXNPSA-N |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@@]2(C([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(CCC(C(=C)C)O)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |

Kanonische SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CCC(C(=C)C)O)O)C)OC4C(C(C(CO4)O)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)

pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)